Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate, with the chemical formula and CAS number 2199214-46-3, is a compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structural features, which include a tert-butyl group and a methylcarbamoyl substituent on a piperidine ring. It is primarily classified as an organic compound and specifically falls under the category of piperidinecarboxylic acids and their derivatives.
The synthesis of tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate can be achieved through several methods, often involving the use of piperidine derivatives as starting materials. A common synthetic route includes:
The molecular structure of tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate can be described using its IUPAC name and SMILES representation:
Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing related compounds.
While specific data on its mechanism is limited, compounds with similar structures have been shown to exhibit activity as enzyme inhibitors or modulators in various biological systems.
The partition coefficient (log P), boiling point, and melting point are critical for understanding its behavior in biological systems but are not explicitly detailed in available literature.
Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic contexts.
The piperidine scaffold has undergone transformative evolution within drug discovery, progressing from simple alkaloid analogues to sophisticated, multifunctional intermediates enabling therapeutic breakthroughs:
Early Alkaloid Derivatives (Pre-1980s): Initial drug discovery efforts focused on naturally occurring piperidine alkaloids like piperine, with research centered on modifying peripheral substituents. These early derivatives primarily targeted neurological receptors (e.g., acetylcholine, histamine), yielding first-generation antihistamines and antipsychotics. The structural simplicity limited receptor selectivity and metabolic stability [5].
Protected Piperidine Era (1980s-2000s): The introduction of N-protecting groups, particularly the tert-butyloxycarbonyl (Boc) group, revolutionized piperidine chemistry. Protection enabled precise functionalization at ring positions (e.g., C-3, C-4) previously inaccessible due to nitrogen reactivity. This period saw the development of efficient synthetic routes to Boc-piperidine-3/4-carboxylic acids, aldehydes, and amines, expanding medicinal chemistry toolkits [4] [5].
Complex Polypharmacology Agents (2010s-Present): Modern derivatives like tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate exemplify the integration of multiple bioactive motifs (carbamate + urea) onto the saturated heterocycle. This enables simultaneous engagement with complementary binding sites on target proteins. The scaffold's adaptability is demonstrated by its role in generating kinase inhibitors (e.g., Vandetanib, Crizotinib) where the 3-substituent critically influences potency and selectivity against cancer targets .
Table 1: Evolution of Key Piperidine Derivatives in Drug Discovery
Compound Name | Key Structural Features | Therapeutic Impact |
---|---|---|
Simple Piperidine Alkaloids (e.g., Piperine) | Unprotected N, minimal substitution | Neurological prototypes |
Boc-Piperidine-4-carboxylic acid | N-Boc protection, C4-COOH functionalization | Versatile building block |
Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate | N-Boc protection, C3-urea with methyl substituent | Kinase inhibitor intermediate (e.g., Vandetanib) |
Tert-butyl 4-(aminomethyl)-4-(4-fluorobenzyl)piperidine-1-carboxylate [5] | N-Boc, C4-aminomethyl + fluorobenzyl | Targeted CNS agents |
The trajectory demonstrates increased structural complexity and functional group integration over time, with contemporary derivatives like the target compound designed for enhanced target affinity and controlled physicochemical properties. The specific substitution at the C3 position with a methylurea moiety distinguishes it from earlier analogues, enabling unique vectorial presentation for hydrogen bond donation/acceptance critical in inhibitor binding pockets [5].
The strategic incorporation of both carbamate (Boc) and urea (methylcarbamoylamino) functionalities within tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate provides distinct advantages for molecular design and biological activity:
Table 2: Synthesis and Optimization of tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate
Synthetic Route | Key Steps | Optimization Focus | Yield/Advantage |
---|---|---|---|
Coupling of Boc-protected piperidine amine | Reaction of tert-butyl 3-aminopiperidine-1-carboxylate with methyl isocyanate | Solvent selection (THF, DCM), temperature control | High yield (>75%), minimal side products |
Deprotection-Functionalization [4] | Removal of C3 protecting group (e.g., CBz), then carbamoylation | Protecting group compatibility, reagent stoichiometry | Enables diverse C3 functionalization |
Chiral Resolution [7] | Separation of enantiomers or use of chiral auxiliaries/pool synthesis | Optical purity for specific biological targets | Delivers (S)-enantiomer critical for activity |
The methylurea's hydrogen-bonding profile makes it superior to simpler amides (–NHCOR) in contexts demanding strong, bidentate target interactions. Conversely, the Boc group offers significant advantages over alternative protections (e.g., Cbz, Fmoc) in terms of ease of removal and minimal interference with the urea's reactivity during synthesis [4]. This specific combination of functional groups within the piperidine scaffold exemplifies rational design for intermediate complexity and functional group compatibility in modern medicinal chemistry.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5